铁鞣胺

描述

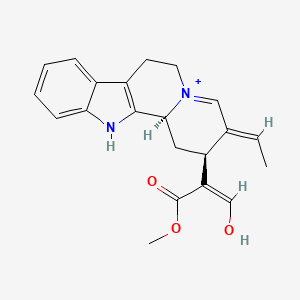

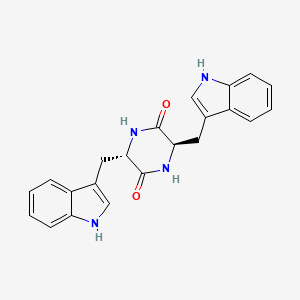

Fellutanine A, B, C, and D are bio-active diketopiperazine alkaloids isolated from the cultures of Penicillium fellutanum . They belong to a class of naturally occurring 2,5-diketopiperazines . Originally, they were thought to be based on the “trans” cyclic dipetide cyclo (L-Trp-D-Trp), but were later shown to be based on the “cis” cyclic dipetide cyclo (L-Trp-L-Trp) .

Synthesis Analysis

Fellutanines are reversely C2-prenylated derivatives of cyclo-L-Trp-L-Trp. Fellutanines B and C from Penicillium fellutanum are mono- and diprenylated derivatives with an intact diketopiperazine ring .

Molecular Structure Analysis

The molecular formula of Fellutanine A is C22H20N4O2 . The average mass is 372.420 Da and the monoisotopic mass is 372.158630 Da .

科学研究应用

1. 抗菌和抗真菌活性

铁鞣胺 A 与其他化合物一起被检测出具有抗菌和抗真菌活性。然而,包括铁鞣胺 A 在内的所有测试化合物均未表现出抗菌(MIC > 256 μg/mL)或抗真菌活性(MIC > 512 μg/mL) (Zin et al., 2016)。

2. 神经生长因子的合成和分泌

铁鞣酰胺 A(一种与铁鞣胺相关的化合物)被发现是体外神经生长因子(NGF)合成和分泌的有效增强剂。该化合物增强了各种细胞类型中 NGF 的产生。作用方式被认为不同于已知 NGF 诱导剂 (Yamaguchi et al., 1993)。

3. 蛋白酶体抑制和 NGF 合成

铁鞣酰胺 B(另一种与铁鞣胺相关的化合物)已被证明可以抑制蛋白酶体催化活性。这种抑制作用导致通过启动子中的顺式作用元件增加 NGF 基因转录。这一发现表明蛋白酶体抑制和 NGF 产生之间存在联系,表明开发神经营养剂的潜在策略 (Hines et al., 2008)。

4. 神经营养和神经发生潜能

铁鞣酰胺 B 及其合成路径中间体在体外和体内均表现出神经营养和神经发生潜能。这些化合物(包括铁鞣酰胺 B)刺激了 Neuro2a 细胞中的神经突生长,而不会影响细胞活力。此外,一些中间体在斑马鱼模型中表现出抗焦虑和抗抑郁样活性,表明其在治疗精神疾病方面的潜力 (Reddy et al., 2018)。

作用机制

Fellutanine A, also known as Fellutanine or fellutanine, is a bio-active diketopiperazine alkaloid isolated from the cultures of Penicillium fellutanum . This compound belongs to a class of naturally occurring 2,5-diketopiperazines .

Mode of Action

It is known that fellutanine a is derived from the same biosynthetic precursor, l-tryptophan . This suggests that Fellutanine A might interact with its targets in a manner similar to other tryptophan-derived compounds.

Result of Action

属性

IUPAC Name |

(3S,6R)-3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHODRZUCGXYKU-BGYRXZFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424930 | |

| Record name | cyclo(Trp-Trp) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

fellutanine A | |

CAS RN |

175414-35-4 | |

| Record name | cyclo(Trp-Trp) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

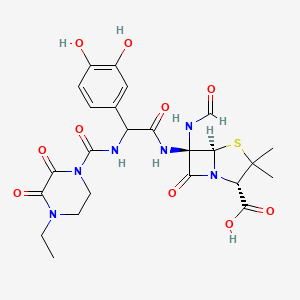

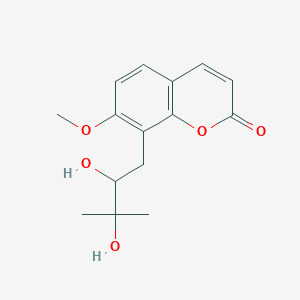

Feasible Synthetic Routes

Q & A

Q1: What is the structure of fellutanine and its key physicochemical properties?

A1: Fellutanine is a cyclic dipeptide characterized by a diketopiperazine core structure formed by the condensation of two tryptophan molecules.

- Spectroscopic Data: Detailed spectroscopic characterization, including 1D and 2D NMR (Nuclear Magnetic Resonance) and HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry), has been instrumental in elucidating the structure of fellutanine and its derivatives. [, , ]

Q2: Which fungal species are known to produce fellutanine?

A2: Fellutanine has been identified as a secondary metabolite in several fungal species, including:

- Penicillium piscarium [, ]

- Penicillium fellutanum []

- Neosartorya fischeri [, ]

- Aspergillus candidus []

Q3: Does the type of culture medium affect fellutanine production?

A: Research suggests that the production of fellutanine and related alkaloids can be influenced by the culture medium. For instance, Penicillium species have shown the ability to produce similar alkaloid profiles when grown on both wheat grain and a synthetic medium. []

Q4: Has fellutanine shown any promising biological activities?

A: While fellutanine itself has not been extensively studied for bioactivity, a related compound, fellutanine C, isolated from Penicillium setosum, exhibited significant cytotoxic activity against the human leukemia cell line Kasumi-1. [] This finding suggests potential anti-cancer properties within this class of compounds.

Q5: Are there any known enzymes involved in fellutanine biosynthesis?

A: Yes, a reverse prenyltransferase enzyme named CdpC2PT, isolated from Neosartorya fischeri, has been implicated in the biosynthesis of fellutanine. This enzyme catalyzes the reverse C2-prenylation of tryptophan-containing cyclic dipeptides, a crucial step in the proposed fellutanine biosynthetic pathway. [, ] Interestingly, CdpC2PT shows a distinct substrate preference compared to other known reverse C2-prenyltransferases, favoring substrates like (S)-benzodiazepinedinone and cyclo-L-Trp-L-Trp. [, ]

Q6: What analytical techniques are commonly used to identify and quantify fellutanine?

A6: Various chromatographic and spectroscopic methods are employed for the isolation, identification, and quantification of fellutanine. These include:

- High-Performance Liquid Chromatography (HPLC): Used for separating fellutanine from other compounds in complex mixtures. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about fellutanine. [, , ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of fellutanine, aiding in its identification. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B1238221.png)

![(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23S,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B1238225.png)

![2-methoxy-3,5-dimethyl-6-[(4E)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1238229.png)

![(2R,3R,6R,7R,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B1238236.png)

![5-(5,6-Dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol](/img/structure/B1238241.png)